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Compound of Interest

Compound Name: 3,3-Dimethylindoline

Cat. No.: B1314585

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylindoline is a heterocyclic amine featuring a bicyclic structure composed of a
benzene ring fused to a five-membered nitrogen-containing ring, which is substituted with two
methyl groups at the C3 position. This gem-dimethyl substitution imparts significant steric
hindrance and unique conformational properties, making it a valuable and versatile building
block in both medicinal chemistry and materials science. Its structural rigidity and the synthetic
accessibility of its secondary amine handle allow for the creation of diverse and complex
molecular architectures, including spirocyclic systems and functional dyes. This guide provides
a comprehensive overview of the synthesis, properties, reactivity, and applications of the 3,3-
dimethylindoline core, complete with experimental protocols and quantitative data to aid
researchers in its practical application.

Physicochemical and Spectroscopic Data

The fundamental properties of 3,3-dimethylindoline are summarized below, providing
essential information for its identification and use in synthetic applications.

Physicochemical Properties
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Property Value

IUPAC Name 3,3-dimethyl-2,3-dihydro-1H-indole

Molecular Formula Ci1oH13N

Molecular Weight 147.22 g/mol

CAS Number 1914-02-9

Canonical SMILES CC1(C)C2=CC=CC=C2NC1

inChl INChl=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-
8(9)10/h3-6,11H,7H2,1-2H3

InChlKey SRCCLYMWDRNUAF-UHFFFAOYSA-N

Spectroscopic Data

The following table presents typical Nuclear Magnetic Resonance (NMR) data for the parent
3,3-dimethylindoline scaffold, which is crucial for its characterization.

Nucleus Solvent Chemical Shift (6) ppm

~7.0 (M, 2H, Ar-H), ~6.7 (t, 1H,
Ar-H), ~6.6 (d, 1H, Ar-H), ~3.7

1H NMR CDCls
(br s, 1H, NH), ~3.3 (s, 2H,
CHz), ~1.3 (s, 6H, 2xCHs)
~150.8, ~138.9, ~127.3,

13C NMR CDCls ~124.5, ~119.2, ~109.5, ~56.1,

~42.7,~24.9

Synthesis of the 3,3-Dimethylindoline Core

The 3,3-dimethylindoline scaffold is typically synthesized via a two-step sequence involving
the formation of a 3H-indole intermediate followed by its reduction. The most common methods
are the Fischer indole synthesis and subsequent catalytic hydrogenation.

Synthetic Workflow

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1314585?utm_src=pdf-body
https://www.benchchem.com/product/b1314585?utm_src=pdf-body
https://www.benchchem.com/product/b1314585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The overall process involves the acid-catalyzed condensation of a phenylhydrazine with a
ketone to form a 3,3-dimethyl-3H-indole (an indolenine), which is then reduced to the desired

3,3-dimethylindoline.

Step 1: Fischer Indole Synthesis

Phenylhydrazine 3-Methyl-2-butanone

AcOH, RT

2,3,3-Trimethyl-3H-indole

Step 2: Catalytic Hydrogenation

2,3,3-Trimethyl-3H-indole H2, Catalyst

'

3,3-Dimethylindoline

Click to download full resolution via product page

General synthesis workflow for 3,3-dimethylindoline.

Experimental Protocols
Protocol 3.2.1: Synthesis of 2,3,3-Trimethyl-3H-indole via Fischer Indole Synthesis[1][2]

This protocol describes the synthesis of the indolenine precursor to 3,3-dimethylindoline.

o Preparation: To a round-bottom flask, add phenylhydrazine (1.0 equivalent).
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o Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and
catalyst.

e Reagent Addition: Add 3-methyl-2-butanone (isopropyl methyl ketone) (1.1 equivalents) to
the reaction mixture.

e Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor
the progress by Thin Layer Chromatography (TLC) until all the phenylhydrazine has been
consumed.

o Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated
agueous solution of sodium bicarbonate (NaHCOs).

o Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl
ether (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can be purified
by vacuum distillation to yield pure 2,3,3-trimethyl-3H-indole. High yields are typically
reported for this reaction.[2]

Protocol 3.2.2: Catalytic Hydrogenation to 3,3-Dimethylindoline[3]
This protocol describes the reduction of the C=N bond of the indolenine intermediate.

e Preparation: In a suitable pressure vessel (e.g., a Parr shaker), dissolve 2,3,3-trimethyl-3H-
indole (1.0 equivalent) in a suitable solvent such as ethanol or water.

o Catalyst and Additive: Add a catalytic amount of Platinum on carbon (Pt/C, 5-10 mol%) and
an acid activator such as p-toluenesulfonic acid (p-TSA) (1.0-1.2 equivalents). The acid
protonates the indole, disrupting its aromaticity and facilitating reduction.[3]

o Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with
hydrogen (e.g., 40-600 psi) and agitate the mixture at a controlled temperature (e.g., 50-60
°C) for 16-24 hours.[4]
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o Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the
hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

« |solation: Neutralize the filtrate with a base (e.g., aqueous NaHCOs) and extract the product
with an organic solvent like ethyl acetate.

 Purification: Wash the combined organic extracts with brine, dry over anhydrous NazSOa,
and concentrate in vacuo to afford 3,3-dimethylindoline.

Reactivity and Key Transformations

The synthetic utility of 3,3-dimethylindoline stems primarily from the reactivity of the
secondary amine at the N1 position, which can readily undergo various transformations such
as alkylation, acylation, and arylation.

3,3-Dimethylindoline Base (e.g., NaH, K2CO3)

Deprotonation

Electrophile (R-X)

Indolinide Anion e.g., Alkyl Halide, Acyl Chloride

Nucleophilic Attack

N-Substituted

3,3-Dimethylindoline

Click to download full resolution via product page

Reactivity of the 3,3-dimethylindoline nitrogen.

Experimental Protocol: N-Alkylation

Protocol 4.1.1: N-Benzylation of 3,3-Dimethylindoline[5][6]
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This protocol provides a general procedure for the N-alkylation of an indoline, a common and
crucial transformation.

e Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve
the indoline (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide
(DMF) or 2,2,2-trifluoroethanol (TFE).[5]

o Base Addition: Add a suitable base such as sodium hydride (NaH, 60% dispersion in oil, 1.2
equivalents) or potassium carbonate (K2COs, 1.0 equivalent).[5] Stir the mixture at room
temperature for 30 minutes to form the indolinide anion.

» Electrophile Addition: Slowly add the alkylating agent, for example, benzyl bromide (1.1
equivalents), to the reaction mixture.

o Reaction: Heat the reaction mixture (e.g., 80-110 °C) and stir for the required time (typically
2-18 hours), monitoring the progress by TLC.[5]

e Quenching and Work-up: After completion, cool the reaction to room temperature and
guench by the slow addition of water or a saturated aqueous solution of ammonium chloride
(NHaClI).

o Extraction: Extract the aqueous mixture with ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous Naz2SO4, filter,
and concentrate under reduced pressure. The crude product can be purified by flash column
chromatography on silica gel to yield the N-alkylated product.

Applications as a Heterocyclic Building Block

The 3,3-dimethylindoline scaffold is a privileged structure found in a wide array of functional
molecules, from potent pharmaceuticals to advanced materials.

Medicinal Chemistry: Spirooxindole Derivatives

A significant application of the indoline core is in the synthesis of spirooxindoles, a class of
compounds with a spirocyclic junction at the C3 position. These structures are of great interest
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in drug discovery due to their rigid three-dimensional frameworks that can effectively probe
biological target binding sites.

One prominent example is the development of potent small-molecule inhibitors of the MDM2-
p53 protein-protein interaction, a key pathway in cancer therapy. The spiro[indoline-3,3'-
pyrrolidine] scaffold has proven to be an excellent template for designing such inhibitors.

Spirooxindole
MDM2 Inhibitor

Blocks

MDM2-p53 Signaling Pathway

p53
(Tumor Suppressor)

MDM2

(Oncoprotein)

Promotes

Apoptosis &
Cell Cycle Arrest

p53 Degradation

Click to download full resolution via product page
Inhibition of the MDM2-p53 interaction by spirooxindole-based drugs.

Table 5.1.1: Biological Activity of Spirooxindole-based MDM2 Inhibitors

The following table summarizes the in vitro activity of representative spirooxindole-based
MDM2 inhibitors.
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Cell Growth
MDM2 Binding (Ki, Inhibition (ICso, nM)
Compound ID . Reference
nM) - SJSA-1 (p53 wild-
type)
56 <1 70 [31[7]
59 <1 70 [31[7]
60 (AA-115/APG-115) <1 60 [3][7]
MI-888 0.44 Not Reported [8]

Data indicates that these compounds are highly potent inhibitors of the MDM2-p53 interaction
and exhibit strong anti-proliferative effects in cancer cell lines with wild-type p53.

Materials Science: Squaraine Dyes

The 3,3-dimethylindoline moiety is a key component in the synthesis of squaraine dyes.
These dyes are known for their intense and sharp absorption bands, typically in the red and
near-infrared (NIR) regions, and high fluorescence quantum yields.[9] The indoline nitrogen
acts as a strong electron donor, which, in conjugation with the electron-accepting squaric acid
core, creates a molecule with significant intramolecular charge transfer, responsible for its
unique photophysical properties.

Encapsulating these dyes within a macrocycle to form a rotaxane can further enhance their
properties by providing steric protection, which improves chemical stability and can increase
fluorescence quantum yield.[10][11]

Schematic of a 3,3-dimethylindoline squaraine rotaxane.

Table 5.2.1: Photophysical Properties of a 3,3-Dimethylindoline Squaraine Dye and its
Rotaxane[10]
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Fluorescence

Compound Aabs (nm) Aem (nm) log € (M~*cm~') Quantum Yield
(@f)
Squaraine Dye
539 561 4.83 0.04
1)
Squaraine
Rotaxane (M1 o 554 575 4.60 0.44
1)

Encapsulation as a rotaxane results in a bathochromic (red) shift in both absorption and
emission wavelengths and a remarkable 10-fold enhancement in the fluorescence quantum
yield.[10][11]

Conclusion

3,3-Dimethylindoline is a cornerstone heterocyclic building block with proven utility across
diverse scientific disciplines. Its unique structural features, combined with its straightforward
synthesis and versatile reactivity, provide a robust platform for the development of complex and
functional molecules. In medicinal chemistry, it serves as a key scaffold for potent therapeutics,
particularly in the field of oncology. In materials science, it enables the creation of high-
performance dyes with tunable photophysical properties. The detailed protocols and data
presented in this guide are intended to facilitate the broader adoption and innovative
application of this powerful synthetic intermediate, empowering researchers to push the
boundaries of drug discovery and materials development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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